molecular formula C26H28N2O2S B11374026 3-benzyl-2-[(2-hydroxyethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-benzyl-2-[(2-hydroxyethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11374026
M. Wt: 432.6 g/mol
InChI Key: OQBUZTJEIVJGJB-UHFFFAOYSA-N
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Description

3-Benzyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities, including antibacterial and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one is not fully understood. it is believed to exert its effects through the following pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one is unique due to its specific spiro linkage and the presence of both a hydroxyethyl and sulfanyl group. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C26H28N2O2S

Molecular Weight

432.6 g/mol

IUPAC Name

3-benzyl-2-(2-hydroxyethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C26H28N2O2S/c29-15-16-31-25-27-23-21-12-6-5-11-20(21)17-26(13-7-2-8-14-26)22(23)24(30)28(25)18-19-9-3-1-4-10-19/h1,3-6,9-12,29H,2,7-8,13-18H2

InChI Key

OQBUZTJEIVJGJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCCO)CC5=CC=CC=C5

Origin of Product

United States

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